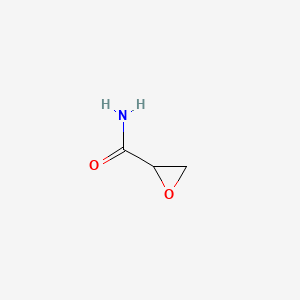

Glycidamide

Description

Propriétés

IUPAC Name |

oxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAZQSYXRGRESX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2031374 | |

| Record name | Glycidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-00-8 | |

| Record name | Glycidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-EPOXYPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5ELX5XYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycidamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vivo Metabolism of Acrylamide to Glycidamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic activation of acrylamide (AA) to its reactive epoxide metabolite, glycidamide (GA). Acrylamide, a compound found in various industrial processes and formed in carbohydrate-rich foods cooked at high temperatures, is classified as a probable human carcinogen. Its carcinogenicity is primarily attributed to the metabolic conversion to this compound, a genotoxic agent that readily forms adducts with DNA and proteins. Understanding this metabolic pathway is critical for assessing the risks associated with acrylamide exposure and for developing potential mitigation strategies.

The Core Metabolic Pathway: CYP2E1-Mediated Epoxidation

The primary pathway for the metabolic activation of acrylamide to this compound is an epoxidation reaction catalyzed by the cytochrome P450 enzyme, specifically CYP2E1. This conversion is a critical step, as this compound is significantly more reactive and genotoxic than the parent compound.

Studies using CYP2E1-null mice have definitively established the central role of this enzyme. When wild-type mice are administered acrylamide, there is a significant production of this compound and subsequent formation of this compound-DNA and hemoglobin adducts. In contrast, CYP2E1-null mice treated with the same dose of acrylamide show dramatically lower levels of this compound and its related DNA adducts, confirming that CYP2E1 is the principal enzyme responsible for this metabolic step. While CYP2E1 is the major catalyst, some studies in humans suggest that it may not be the sole enzyme mediating this epoxidation, though it is the most significant.

In addition to the activation pathway, both acrylamide and this compound can undergo detoxification through conjugation with glutathione (GSH). These conjugates are then further metabolized into mercapturic acids, such as N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA) from acrylamide and N-acetyl-S-(2-hydroxy-2-carbamoylethyl)-cysteine (GAMA) from this compound, which are subsequently excreted in the urine.

Quantitative Metabolic & Biomarker Data

The in vivo metabolism of acrylamide has been quantified through various studies, primarily focusing on the levels of acrylamide, this compound, and their corresponding DNA and hemoglobin adducts in different biological matrices.

Table 1: Pharmacokinetic Data in CYP2E1-Null vs. Wild-Type Mice

This table summarizes the plasma concentrations of acrylamide (AA) and this compound (GA) in mice 6 hours after a single intraperitoneal injection of 50 mg/kg AA. The data highlights the critical role of CYP2E1 in GA formation.

| Mouse Strain | Analyte | Plasma Concentration (μM) | Reference |

| Wild-Type | Acrylamide (AA) | 0.84 ± 0.80 | |

| This compound (GA) | 33.0 ± 6.3 | ||

| CYP2E1-Null | Acrylamide (AA) | 115 ± 14.0 | |

| This compound (GA) | 1.7 ± 0.31 |

Table 2: this compound-Derived DNA Adducts in Mice

Levels of the two primary DNA adducts, N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade), were measured in various tissues of adult mice following administration of AA or GA. The formation of these adducts is considered a key event in the genotoxicity of acrylamide.

| Treatment | Tissue | N7-GA-Gua (adducts/10⁸ nucleotides) | N3-GA-Ade (adducts/10⁸ nucleotides) | Reference |

| Acrylamide | Liver, Lung, Kidney | ~2000 | ~20 | |

| This compound | Liver, Lung, Kidney | Modestly higher than AA | Modestly higher than AA |

Note: In neonatal mice, which have lower oxidative enzyme activity, treatment with GA resulted in 5-7 fold higher DNA adduct levels than treatment with an equimolar dose of AA, further emphasizing the role of metabolic activation.

Table 3: Hemoglobin Adducts in Humans as Biomarkers of Exposure

Hemoglobin (Hb) adducts of acrylamide (AA-Hb) and this compound (GA-Hb) serve as reliable medium-term biomarkers of exposure, reflecting internal doses over the preceding 2-4 months. Data consistently show significantly higher adduct levels in smokers.

| Population | AA-Hb (pmol/g globin) | GA-Hb (pmol/g globin) | Reference |

| Non-Smokers | 19 (range: 7-31) | 17 (range: 9-23) | |

| 24.2 ± 12.5 | 52.0 ± 33.6 | ||

| 40.0 ± 2.25 | 20.4 ± 1.34 | ||

| Smokers | 80 (range: 25-199) | 53 (range: 22-119) | |

| 108.7 ± 29.5 | 58.3 ± 25.1 | ||

| 154.0 ± 19.0 | 76.5 ± 10.7 |

Experimental Protocols

Precise quantification of acrylamide, this compound, and their adducts is essential for toxicokinetic and mechanistic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.

Protocol 1: Quantification of Acrylamide and this compound in Biological Matrices

This protocol provides a general workflow for the simultaneous measurement of AA and GA in plasma, tissue homogenates, and urine.

-

Sample Preparation :

-

To an aliquot of the biological sample (e.g., 100 µL plasma), add an internal standard (e.g., acrylamide-D3).

-

Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution for analysis.

-

-

LC-MS/MS Analysis :

-

Chromatography : Utilize a reversed-phase column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase : A gradient elution using a mixture of aqueous formic acid and an organic solvent like acetonitrile or methanol is common.

-

Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection : Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions, for instance:

-

Acrylamide: m/z 72.0 > 55.0

-

This compound: m/z 88.1 > 45.0

-

Internal Standard (Propanamide example): m/z 74.0 > 57.1

-

-

-

Quantification :

-

Construct a calibration curve using standards prepared in a matching matrix.

-

Calculate the concentration of AA and GA in the unknown samples based on the peak area ratios of the analytes to the internal standard.

-

The Central Role of Cytochrome P450 2E1 in the Bioactivation of Acrylamide to Glycidamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrylamide (AA), a process-formed contaminant in various cooked foods, is a known neurotoxin and a probable human carcinogen. Its toxicity is largely attributed to its biotransformation to the reactive epoxide metabolite, glycidamide (GA). This technical guide provides a comprehensive overview of the critical role of cytochrome P450 2E1 (CYP2E1) in this metabolic activation. Through a detailed examination of quantitative data, experimental protocols, and metabolic pathways, this document elucidates the mechanisms by which CYP2E1 mediates the formation of this compound, a key event in acrylamide-induced genotoxicity.

Introduction

Acrylamide is formed from the Maillard reaction between asparagine and reducing sugars at high temperatures. While acrylamide itself can react with nucleophiles, its epoxide metabolite, this compound, is considered the ultimate carcinogenic species due to its greater reactivity with DNA, forming adducts that can lead to mutations. Understanding the enzymatic processes governing the conversion of acrylamide to this compound is therefore paramount for assessing human risk and developing potential mitigation strategies. Extensive research has identified Cytochrome P450 2E1 (CYP2E1) as the primary enzyme responsible for this epoxidation reaction in both rodents and humans. This guide will delve into the specifics of CYP2E1's involvement, presenting key quantitative data and methodologies for its study.

Quantitative Analysis of CYP2E1-Mediated this compound Formation

The enzymatic kinetics of CYP2E1 in metabolizing acrylamide to this compound have been characterized in various in vitro systems. These studies consistently demonstrate that CYP2E1 is the principal catalyst for this reaction, albeit with a relatively low affinity (high Km) and capacity (low Vmax).

Table 1: Kinetic Parameters for this compound Formation from Acrylamide by CYP2E1

| System | Km (mM) | Vmax | Reference |

| Human Liver Microsomes (HLM) | 3.3 ± 0.5 | 199 ± 36 pmol GA/mg protein/min | |

| Human CYP2E1 Supersomes™ | 1.3 | 5.4 nmol GA/nmol CYP2E1/min | |

| Isolated Rat Hepatocytes (untreated) | 0.477 ± 0.100 | 6.5 ± 2.1 nmol/h/10⁶ cells | |

| Isolated Rat Hepatocytes (acetone-treated to induce CYP2E1) | 0.263 ± 0.016 | 26.4 ± 3.0 nmol/h/10⁶ cells |

In vivo studies using CYP2E1-null mice provide compelling evidence for the predominant role of this enzyme. Following administration of acrylamide, wild-type mice exhibit significant levels of this compound in their plasma, whereas CYP2E1-null mice show drastically reduced levels.

Table 2: In Vivo Plasma Concentrations of Acrylamide and this compound in Mice

| Mouse Strain | Treatment | Acrylamide (µM) | This compound (µM) | Reference |

| Wild-Type | 50 mg/kg AA (ip) | 0.84 ± 0.80 | 33.0 ± 6.3 | |

| CYP2E1-null | 50 mg/kg AA (ip) | 115 ± 14.0 | 1.7 ± 0.31 |

These data clearly demonstrate that in the absence of CYP2E1, the metabolic conversion of acrylamide to this compound is severely impaired, leading to an accumulation of the parent compound.

Metabolic Pathway and Bioactivation

The primary metabolic pathways for acrylamide involve either conjugation with glutathione (GSH), a detoxification pathway, or epoxidation by CYP2E1 to form this compound, a bioactivation pathway. This compound is a highly reactive electrophile that can subsequently be detoxified by hydrolysis via epoxide hydrolase or by conjugation with GSH. However, a portion of the formed this compound can react with DNA and proteins, leading to genotoxicity and other adverse effects.

Experimental Protocols

The following section details common methodologies used to investigate the role of CYP2E1 in this compound formation.

In Vitro Incubation with Human Liver Microsomes (HLM) and CYP2E1 Supersomes™

This protocol is adapted from studies investigating the kinetics of this compound formation.

Objective: To determine the kinetic parameters (Km and Vmax) of CYP2E1-mediated this compound formation.

Materials:

-

Human Liver Microsomes (HLM)

-

Human CYP2E1 Supersomes™ (recombinant CYP2E1 expressed in insect cells)

-

Acrylamide (0.2-20 mM)

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system

Protocol:

-

Prepare incubation mixtures containing HLM or CYP2E1 Supersomes™, phosphate buffer, and varying concentrations of acrylamide

The Carcinogenicity of Glycidamide in Animal Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glycidamide (GA), the primary and more reactive epoxide metabolite of acrylamide (AA), is a critical compound in the evaluation of acrylamide's carcinogenic risk. Acrylamide is a significant industrial chemical and a component of tobacco smoke; it is also formed in carbohydrate-rich foods cooked at high temperatures. Extensive research in animal models has demonstrated that the carcinogenicity of acrylamide is largely, if not entirely, mediated through its metabolic conversion to this compound. This document provides a comprehensive technical overview of the carcinogenicity of this compound in key animal models, focusing on quantitative data from pivotal studies, detailed experimental protocols, and the underlying genotoxic mechanisms.

The evidence strongly indicates that this compound is a multi-organ carcinogen in both mice and rats, inducing a spectrum of tumors that closely mirrors those observed after acrylamide administration. The primary mechanism of action is genotoxicity, initiated by the covalent binding of this compound to DNA to form adducts. These adducts can lead to mutations, which, if they occur in critical proto-oncogenes or tumor suppressor genes, can drive the process of carcinogenesis. This guide synthesizes the findings from major studies, including those conducted by the National Toxicology Program (NTP), to provide a detailed resource for professionals in toxicology and drug development.

Mechanism of Action: From Acrylamide to this compound-Induced Carcinogenesis

The carcinogenic activity of this compound is intrinsically linked to its role as the ultimate carcinogenic metabolite of acrylamide. The metabolic activation of acrylamide to this compound is a critical initiating step.

2.1 Metabolic Activation

Acrylamide is metabolized in vivo by the cytochrome P450 2E1 (CYP2E1) enzyme to form this compound. This conversion is an obligatory step for the formation of this compound-DNA adducts, which are believed to be the primary drivers of its mutagenic and carcinogenic effects. While acrylamide itself can react with proteins, this compound is a more potent electrophile that readily reacts with nucleic acids.

2.2 Genotoxicity and DNA Adduct Formation

This compound exerts its carcinogenic effects primarily through a genotoxic mechanism. As a reactive epoxide, it covalently binds to DNA, forming various adducts. The most prevalent of these are N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade). The formation of these adducts is a key initiating event in the carcinogenic process.

-

DNA Adducts: These adducts can disrupt DNA replication and transcription. N7-GA-Gua is the most abundant adduct but is relatively unstable and can lead to depurination, creating an apurinic (AP) site. N3-GA-Ade is more stable and is considered a highly miscoding lesion.

-

Mutations: The presence of these DNA adducts can lead to specific types of mutations during DNA replication. Studies have identified a characteristic mutational spectrum associated with this compound exposure, including A→G and A→T mutations, particularly observed in the H-ras proto-oncogene in mouse liver tumors. This provides a direct mechanistic link between this compound exposure, DNA damage, and tumor formation.

The following diagram illustrates the metabolic activation of acrylamide and the subsequent genotoxic pathway of this compound.

Carcinogenicity in Animal Models

The carcinogenicity of this compound has been extensively evaluated in long-term bioassays in both mice and rats. The primary route of administration in these pivotal studies was drinking water, mimicking a potential route of human dietary exposure.

3.1 Experimental Protocols: 2-Year Drinking Water Bioassay

The National Toxicology Program (NTP) conducted comprehensive 2-year carcinogenicity studies of this compound in F344/N rats and B6C3F1 mice.

-

Test Substance: this compound (CASRN 5694-00-8).

-

Animal Species:

-

Fischer 344/N (F344/N) Nctr rats.

-

B6C3F1/Nctr mice.

-

-

Administration Route: Drinking water, ad libitum.

-

Study Duration: 2 years (104 weeks).

-

Dose Groups:

-

Concentrations: 0, 0.0875, 0.175, 0.35, and 0.70 mM this compound.

-

Equivalent in ppm: 0, 7.65,

-

A Comprehensive Technical Guide to the Toxicokinetics of Glycidamide in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicokinetics of glycidamide (GA) in rodent models, a critical area of study for assessing the risk associated with its precursor, acrylamide, a common dietary toxicant. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of GA's absorption, distribution, metabolism, and excretion (ADME) in rats and mice.

Absorption

This compound is rapidly absorbed following oral administration in both rats and mice. Studies in F344 rats and B6C3F1 mice have demonstrated that after oral gavage, peak plasma concentrations (Cmax) are reached quickly, indicating efficient uptake from the gastrointestinal tract.

Distribution

Following absorption, this compound is widely distributed to various tissues in rodents. Its distribution has been observed in the liver, kidneys, and other organs. The volume of distribution (Vd) of this compound has been reported to be similar in B6C3F1 mice and F344 rats following intravenous administration.

Metabolism

The metabolism of this compound is a critical determinant of its toxicity. It is primarily formed from the oxidative metabolism of acrylamide by cytochrome P450 2E1 (CYP2E1). Once formed, this compound can undergo detoxification through conjugation with glutathione (GSH). This reaction can be both enzymatic, mediated by glutathione-S-transferase, and non-enzymatic. The resulting glutathione conjugates are further metabolized to mercapturic acids, which are then excreted in the urine.

A key aspect of this compound's toxicity is its ability to form adducts with macromolecules. It is more reactive towards DNA and proteins than its parent compound, acrylamide. This compound reacts with DNA to form adducts, with the main ones being N7-(2-carbamoyl-2-hydroxyethyl)-guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade). It also forms adducts with hemoglobin.

Excretion

The primary route of excretion for this compound and its metabolites is through the urine. The mercapturic acid derivatives of this compound are the main urinary metabolites.

Quantitative Toxicokinetic Data

The following tables summarize the key toxicokinetic parameters of this compound in F344 rats and B6C3F1 mice.

Table 1: Toxicokinetic Parameters of this compound in F344 Rats

| Administration Route | Dose | Sex | Cmax (µM) | Tmax (hr) | AUC (µM·hr) | t1/2 (hr) | Reference |

| Intravenous | 0.12 mg/kg | Male | - | - | 2.9 | 1.4 | |

| Intravenous | 0.12 mg/kg | Female | - | - | 2.9 | 1.5 | |

| Gavage | 0.12 mg/kg | Male | ~1.0 | 1 | 2.8 | 1.7 | |

| Gavage | 0.12 mg/kg | Female | ~0.8 | 1 | 2.5 | 1.8 |

Table 2: Toxicokinetic Parameters of this compound in B6C3F1 Mice

| Administration Route | Dose | Sex | Cmax (µM) | Tmax (hr) | AUC (µM·hr) | t1/2 (hr) | Reference |

| Intravenous | 0.12 mg/kg | Male | - | - | 2.9 | 1.0 | |

| Intravenous | 0.12 mg/kg | Female | - | - | 2.9 | 1.1 | |

| Gavage | 0.12 mg/kg | Male | ~2.0 | 0.25 | 2.7 | 1.1 | |

| Gavage | 0.12 mg/kg | Female | ~1.8 | 0.25 | 2.6 | 1.2 |

Experimental Protocols

The following sections detail the typical methodologies employed in rodent studies investigating the toxicokinetics of this compound.

Animal Models

-

Species and Strain: Fischer 344 (F344) rats and B6C3F1 mice are commonly used models.

-

Sex: Studies often include both male and female animals to assess potential sex-related differences in toxicokinetics.

-

Housing and Acclimation: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. A period of acclimation is allowed before the start of the experiments.

Dosing and Administration

-

Dose Levels: Doses are often selected based on previous toxicity studies and are administered as a single bolus.

-

Routes of Administration:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline) and administered via a tail vein to ensure 100% bioavailability.

-

Oral Gavage: A solution of this compound is administered directly into the stomach using a gavage needle.

-

Dietary: For studies involving acrylamide as the precursor, it can be mixed into the rodent diet.

-

Sample Collection

-

Blood/Plasma/Serum: Blood samples are collected at various time points post-administration, typically via retro-orbital bleeding or from the tail vein. Plasma or serum is then separated by centrifugation.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, lung) are collected for analysis of this compound and its adducts.

-

Urine: Animals may be housed in metabolic cages to allow for the collection of urine over a specified period to analyze for excreted metabolites.

Analytical Methods

-

Quantification of this compound: The primary analytical technique for the quantification of this compound and its metabolites in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

-

Sample Preparation: Biological samples typically undergo protein precipitation followed by solid-phase extraction to remove interferences before LC-MS/MS analysis.

-

-

Analysis of DNA Adducts: The quantification of this compound-DNA adducts also relies on sensitive LC-MS/MS methods following the isolation and hydrolysis of DNA from tissues.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the key metabolic pathways of this compound, including its formation from acrylamide, detoxification via glutathione conjugation, and its reaction with DNA.

Methodological & Application

Application Note: Simultaneous Quantification of Acrylamide and Glycidamide in Food Matrices by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of acrylamide (AA) and its metabolite, glycidamide (GA), in various food matrices. Acrylamide, a process contaminant formed during high-temperature cooking of starch-rich foods, is classified as a probable human carcinogen. Its metabolite, this compound, is considered the ultimate carcinogenic agent. This method employs a simple sample extraction procedure followed by a rapid and selective LC-MS/MS analysis, providing a reliable tool for researchers, food safety scientists, and drug development professionals to accurately quantify these compounds. The use of isotopically labeled internal standards ensures high accuracy and precision.

Introduction

Acrylamide is a chemical compound that can form in starchy foods during high-temperature cooking processes like frying, baking, and roasting. The International Agency for Research on Cancer (IARC) has classified acrylamide as a "probable human carcinogen" (Group 2A). In the body, acrylamide is metabolized by cytochrome P450 2E1 (CYP2E1) to form this compound, a reactive epoxide that can form adducts with DNA and hemoglobin. Due to the potential health risks associated with dietary exposure to acrylamide, sensitive and reliable analytical methods for the simultaneous quantification of both acrylamide and this compound in food are crucial for exposure assessment and risk management. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this analysis due to its high selectivity, sensitivity, and speed. This application note presents a validated LC-MS/MS method for the simultaneous analysis of acrylamide and this compound in food samples.

Experimental

Materials and Reagents

-

Acrylamide (≥99% purity)

-

This compound

-

Acrylamide-d3 (internal standard, IS)

-

Propanamide (internal standard)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Dichloromethane

-

Ethyl acetate

-

Tetrahydrofuran

-

Water (ultrapure, 18.2 MΩ·cm)

-

Primary secondary amine (PSA) sorbent

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

Sample Preparation

The following protocol is a generalized procedure for solid food matrices (e.g., potato chips, coffee).

-

Homogenization: Homogenize the food sample to a fine powder or paste.

-

Weighing and Spiking: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. Spike with an appropriate amount of internal standard solution (e.g., acrylamide-d3).

-

Extraction: Add 10 mL of water and 10 mL of acetonitrile. For fatty matrices, 5 mL of hexane can be added for defatting. Add 4 g of MgSO₄ and 0.5 g of NaCl to induce phase separation.

-

Shaking and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 4000 x g for 10 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing 50 mg of PSA and 150 mg of anhydrous MgSO₄. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Final Preparation: Transfer the supernatant to a vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

| Parameter | Condition |

| System: | UPLC System |

| Column: | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A: | 0.2% Formic acid in Water |

| Mobile Phase B: | Acetonitrile |

| Gradient: | Isocratic or gradient elution can be optimized. A typical starting condition is 60:40 (A:B). |

| Flow Rate: | 0.3 mL/min |

| Column Temperature: | 40 °C |

| Injection Volume: | 5 µL |

Mass Spectrometry (MS):

| Parameter | Condition |

| System: | Triple Quadrupole Mass Spectrometer |

| Ionization Mode: | Electrospray Ionization (ESI), Positive |

| Capillary Voltage: | 3.5 kV |

| Cone Voltage: | Analyte-dependent (e.g., 22V for Acrylamide, 16V for this compound) |

| Desolvation Temperature: | 400 °C |

| Desolvation Gas Flow: | 650 L/h |

| Source Temperature: | 150 °C |

| Acquisition Mode: | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions can be used for the quantification and confirmation of acrylamide and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Acrylamide | 72.0 | 55.02 (Quantifier) | 0.1 | 22 | 10 |

| 72.0 | 44.1 | 0.1 | 22 | 15 | |

| This compound | 88.1 | 45.0 (Quantifier) | 0.1 | 16 | 12 |

| 88.1 | 70.1 | 0.1 | 16 | 8 | |

| Acrylamide-d3 (IS) | 75.1 | 58.1 | 0.1 | 22 | 10 |

| Propanamide (IS) | 74.0 | 57.1 | 0.1 | 22 | 10 |

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery according to established guidelines.

Linearity, LOD, and LOQ:

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Acrylamide | 1 - 1000 | >0.995 | 0.5 | 1.5 |

| This compound | 2 - 1000 | >0.994 | 1.0 | 3.0 |

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated by analyzing spiked samples at three different concentration levels (low, medium, and high).

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%

Detecting Glycidamide in Food: A Guide to Analytical Techniques and Protocols

For Immediate Release

This application note provides a comprehensive overview of the analytical methodologies for the detection and quantification of glycidamide in various food matrices. This compound, a reactive epoxide and a primary metabolite of acrylamide, is classified as a probable human carcinogen. Its presence in thermally processed foods, even at low levels, is a significant food safety concern. This document is intended for researchers, scientists, and professionals in food safety and drug development, offering detailed protocols and data to support monitoring and risk assessment efforts.

Introduction

This compound is formed in the body after the ingestion of acrylamide, a contaminant found in a variety of cooked foods, particularly starchy products processed at high temperatures such as potato chips, coffee, and baked goods.[1][2] More recent findings have shown that this compound can also be formed directly in food during the heating process through the reaction of acrylamide with hydroperoxides from unsaturated fatty acids.[1] Given its genotoxic potential, sensitive and reliable analytical methods are crucial for the accurate determination of this compound in complex food matrices.[1]

The primary analytical techniques employed for this compound detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for the direct analysis of the underivatized compound, frequently in simultaneous analysis with acrylamide.[3] GC-MS methods, while also effective, may require a derivatization step to improve the volatility and thermal stability of this compound.

Quantitative Data Summary

The concentration of this compound in food is generally low, often significantly lower than acrylamide levels. The following table summarizes available quantitative data for this compound in selected food matrices.

| Food Matrix | This compound Concentration (µg/kg) | Analytical Method | Reference(s) |

| Potato Crisps/Chips | 0.3 - 1.5 | Not specified |

Note: Data on this compound levels in a wide variety of food matrices is still limited in publicly available literature.

Experimental Protocols

This section details the established protocols for the analysis of this compound in food matrices, focusing on LC-MS/MS as the most prevalent and sensitive technique. A general protocol for GC-MS is also provided.

Application Note 1: Simultaneous Determination of this compound and Acrylamide in Thermally Processed Foods by LC-MS/MS

This protocol is suitable for the analysis of this compound and acrylamide in high-carbohydrate and high-fat food matrices such as potato chips, french fries, and baked goods.

1. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for a variety of food matrices.

-

Homogenization: Homogenize a representative portion of the food sample to a fine powder or paste. For high-fat samples, cryogenic milling can prevent clumping.

-

Extraction:

-

Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add an appropriate volume of an internal standard solution (e.g., ¹³C₃-glycidamide and ¹³C₃-acrylamide).

-

Add 10 mL of water and vortex thoroughly to hydrate the sample.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA for removal of fatty acids and sugars, C18 for removal of non-polar interferences, and MgSO₄ to remove residual water).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

The supernatant is ready for LC-MS/MS analysis.

-

2. LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC system |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of this compound and acrylamide |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 10 µL |

| Column Temperature | 30 - 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: m/z 88.1 → 44.0 (Quantifier), m/z 88.1 → 70.0 (Qualifier)Acrylamide: m/z 72.0 → 55.0 (Quantifier), m/z 72.0 → 44.0 (Qualifier) |

| Internal Standards | ¹³C₃-Glycidamide: m/z 91.1 → 46.0¹³C₃-Acrylamide: m/z 75.0 → 58.0 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Application Note 2: Analysis of this compound in Coffee by LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol is tailored for the analysis of this compound in complex matrices like coffee, which contains numerous interfering compounds.

1. Sample Preparation

-

Extraction:

-

Weigh 1 g of ground coffee into a centrifuge tube.

-

Add an internal standard solution.

-

Add 10 mL of hot water (80-90 °C) and vortex for 1-2 minutes.

-

Centrifuge at a high speed for 10 minutes.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water.

-

Load an aliquot of the supernatant onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a stronger solvent (e.g., methanol with a small percentage of ammonia).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Parameters

The LC-MS/MS parameters are similar to those described in Application Note 1 and should be optimized for the specific coffee matrix.

Application Note 3: General Protocol for GC-MS Analysis of this compound

While less common for this compound, GC-MS can be employed, often requiring derivatization.

1. Sample Preparation and Derivatization

-

Extraction: Follow a similar extraction procedure as for LC-MS/MS (e.g., QuEChERS).

-

Derivatization:

-

Silylation: This is a common derivatization technique for compounds with active hydrogens. The extracted and dried sample residue is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 60-80 °C) for 30-60 minutes. This process replaces the active hydrogens on the this compound molecule with trimethylsilyl (TMS) groups, increasing its volatility and thermal stability.

-

2. GC-MS Parameters

| Parameter | Setting |

| GC System | Gas chromatograph with a split/splitless injector |

| Column | Mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Optimized for the separation of the derivatized this compound |

| Carrier Gas | Helium at a constant flow rate |

| MS System | Single quadrupole or triple quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |

Signaling Pathways and Experimental Workflows

To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflows.

Caption: General workflow for this compound analysis in food matrices.

Caption: Detailed workflow of the modified QuEChERS protocol.

Conclusion

The analytical methods outlined in this document provide robust and sensitive means for the detection and quantification of this compound in various food matrices. LC-MS/MS, in particular, offers a reliable platform for the simultaneous analysis of this compound and acrylamide, facilitating comprehensive risk assessment. The provided protocols serve as a foundation for laboratories to develop and validate their in-house methods for monitoring this important food contaminant. Further research is warranted to expand the database of this compound occurrence in a wider range of food products.

References

Application Note: Glycidamide as a Biomarker for Acrylamide Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylamide (AA) is a chemical compound that forms in starchy foods during high-temperature cooking processes and is also present in cigarette smoke. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), acrylamide exposure is a significant public health concern. In the body, acrylamide is metabolized by the cytochrome P450 enzyme CYP2E1 to its epoxide metabolite, glycidamide (GA). This compound is a reactive electrophile that can form adducts with macromolecules such as DNA and proteins, including hemoglobin. These adducts are considered to be responsible for the genotoxic and carcinogenic effects of acrylamide. Consequently, the measurement of this compound and its adducts serves as a reliable biomarker for assessing internal exposure to acrylamide and understanding its potential health risks.

This application note provides a detailed overview of the use of this compound as a biomarker for acrylamide exposure, including its metabolic pathway, quantitative data from human studies, and protocols for its measurement in biological samples.

Metabolic Pathway of Acrylamide

Acrylamide undergoes a complex metabolic pathway in the body. The primary activation pathway involves the oxidation of acrylamide to this compound, catalyzed by the enzyme CYP2E1. This compound is more reactive than its parent compound and is considered the ultimate genotoxic agent. Both acrylamide and this compound can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs). These conjugates are further metabolized to mercapturic acids, which are then excreted in the urine. This compound can also be hydrolyzed by epoxide hydrolase to form glyceramide, which is then excreted. The balance between the activation pathway leading to this compound formation and the detoxification pathways influences the overall toxicity of acrylamide.

Quantitative Data on this compound Biomarkers

Numerous studies have quantified this compound and its adducts in human populations to assess acrylamide exposure from various sources, primarily diet and smoking. The following tables summarize key quantitative findings.

Table 1: Hemoglobin Adducts of Acrylamide (AA-Hb) and this compound (GA-Hb) in Smokers and Non-smokers

| Population | AA-Hb (pmol/g globin) | GA-Hb (pmol/g globin) | Reference |

| Non-smokers | 24.2 ± 12.5 | 52.0 ± 33.6 | |

| Smokers | 108.7 ± 29.5 | 58.3 ± 25.1 | |

| Non-smokers | 40.00 ± 2.25 | 20.41 ± 1.34 | |

| Smokers | 154.00 ± 19.00 | 76.50 ± 10.74 |

Table 2: Acrylamide and this compound Levels in Dried Blood Spots (DBS) of Smokers and Non-smokers

| Population | Acrylamide (µg/mL) | This compound (µg/mL) | Reference |

| Non-smokers | 0.75 - 3.16 | 0 - 0.91 | |

| Smokers | 3.91 - 10.25 | 1.006 - 3.58 |

Table 3: this compound-DNA Adducts in Human Blood

| Adduct | Level (adducts per 10⁸ nucleotides) | Exposure Source | Reference |

| N7-GA-Gua | 0.3 - 6.3 | Dietary |

Table 4: Occupational Exposure to Acrylamide and this compound Adducts

| Job Title | Acrylamide Adducts (pmol/g) | This compound Adducts (pmol/g) | Reference |

| Monomer & Polymer Production | 15 - 1884 | 17.8 - 1376 |

Experimental Protocols

The quantification of this compound and its adducts in biological matrices typically involves sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and sensitive method. Below are generalized protocols for the analysis of this compound and its hemoglobin and DNA adducts.

Protocol 1: Analysis of this compound in Dried Blood Spots (DBS) by LC-MS/MS

This protocol is adapted from methodologies described for the simultaneous analysis of acrylamide and this compound in DBS.

1. Sample Preparation (Protein Precipitation):

- A dried blood spot is excised from the collection card.

- The spot is placed in a microcentrifuge tube.

- An internal standard (e.g., propanamide) is added.

- A protein precipitation solvent, such as a mixture of methanol and water, is added to the tube.

- The tube is vortexed and then centrifuged to pellet the precipitated proteins.

- The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

Application Notes and Protocols for Studying Glycidamide-Induced Mutations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying mutations induced by glycidamide, a reactive metabolite of acrylamide. The following sections detail the key assays, experimental protocols, and data interpretation necessary for a thorough investigation of this compound's mutagenic potential.

Introduction to this compound Mutagenesis

This compound is the primary genotoxic metabolite of acrylamide, a compound formed in starchy foods during high-temperature cooking. The mutagenicity of acrylamide is largely attributed to the ability of this compound to form covalent adducts with DNA, leading to mutations if not properly repaired. The predominant DNA adducts formed are N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and, to a lesser extent, N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade). These adducts can lead to specific mutation signatures, including G→T transversions, A→G transitions, and G→C transversions. Understanding the mechanisms of this compound-induced mutagenesis is crucial for assessing the carcinogenic risk of acrylamide exposure.

Key Experimental Assays

A multi-tiered approach employing a battery of in vitro and in vivo assays is recommended to characterize this compound-induced mutations comprehensively.

In Vitro Assays:

-

Bacterial Reverse Mutation Assay (Ames Test): A rapid screen for point mutations in bacteria.

-

Mammalian Cell Gene Mutation Assays:

-

Hypoxanthine-guanine phosphoribosyltransferase (Hprt) Assay: Detects forward mutations in the Hprt gene in mammalian cells.

-

Thymidine Kinase (TK) Assay: Measures mutations in the Tk gene, capable of detecting both point mutations and clastogenic events.

-

Transgenic Cell Line Assays (e.g., cII, lacZ, TP53): Utilize reporter genes to study mutation frequency and specificity.

-

-

DNA Adduct Analysis: Quantifies the formation of specific this compound-DNA adducts.

-

Chromosomal Aberration and Micronucleus Assays: Assess chromosomal damage.

-

Comet Assay: Measures DNA strand breaks.

In Vivo Assays:

-

Transgenic Rodent Mutagenesis Assays (e.g., Big Blue® cII): Evaluate mutation induction in various tissues of live animals.

-

Hprt Gene Mutation Assay in Splenic T-lymphocytes: Measures in vivo somatic cell mutations.

-

Micronucleus Assay in Peripheral Blood: A measure of in vivo chromosomal damage.

-

DNA Adduct Analysis in Tissues: Quantifies adduct levels in target organs.

Data Presentation: Quantitative Summary of this compound-Induced Mutations

The following tables summarize quantitative data from various studies on this compound-induced mutations.

Table 1: In Vitro Mutagenicity of this compound

| Assay System | Cell Type | Concentration Range | Observed Effect | Reference(s) |

| Ames Test (TA100, TA1535) | Salmonella typhimurium | 1-10 mM/plate | Direct-acting mutagen; increased revertants with and without S9 activation. | |

| Hprt Assay | Chinese Hamster V79 Cells | 0.8–2.0 mM | Dose-dependent increase in mutant frequency. | |

| TK Assay | Human Lymphoblastoid TK6 Cells | 0.6–2.5 mM | Dose-related increase in mutant frequency, primarily point mutations. Significant increase at 2.5 mM. | |

| cII Transgene Assay | Big Blue® Mouse Embryo Fibroblasts | 50 nM to 5 mM | Dose-dependent increase in mutant frequency. 4.1-fold increase over background at 5 mM. | |

| TP53 Knock-in Assay | Hupki Mouse Embryo Fibroblasts | 1.1 mM for 24 h | 9% mutant frequency compared to 0% in controls. Predominantly A>T/T>A and A>G/T>C mutations. | |

| Micronucleus Assay | Human Lymphoblastoid TK6 Cells | 2.5 mM | Significant increase in micronuclei formation. | |

| Comet Assay | Human Lymphoblastoid TK6 Cells | ≥0.6 mM | Significant increase in DNA damage. | |

| Comet Assay | Human Peripheral Blood Lymphocytes | 0.3–3 mM | Dose-dependent increase in DNA damage. |

Table 2: In Vivo Mutagenicity of this compound

| Assay System | Animal Model | Dose and Route | Tissue/Cell Type | Observed Effect | Reference(s) |

| cII Transgene Assay | Big Blue |

Application Note: Quantification of Glycidamide in Food and Biological Matrices using Stable-Isotope Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidamide is a reactive epoxide and a primary metabolite of acrylamide, a process contaminant formed in carbohydrate-rich foods during high-temperature cooking.[1][2] Classified as a probable human carcinogen, this compound can form adducts with DNA and hemoglobin, making it a critical biomarker for assessing acrylamide exposure and its associated health risks.[2][3] Accurate and precise quantification of this compound in various matrices is therefore essential for food safety, toxicology studies, and human biomonitoring.

This application note details a robust and sensitive method for the quantification of this compound using a stable-isotope dilution assay (SIDA) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable-isotope labeled internal standard, such as ¹³C₃-glycidamide, is crucial for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[4] This document provides detailed protocols for the analysis of this compound in both food and biological matrices, along with representative quantitative data and method validation parameters.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a highly accurate quantification technique that relies on the addition of a known amount of a stable-isotope labeled analogue of the analyte to the sample at the beginning of the analytical procedure. The labeled internal standard is chemically identical to the analyte and thus exhibits similar behavior during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, precise quantification can be achieved, as this ratio is unaffected by sample losses or matrix-induced signal suppression or enhancement.

Experimental Protocols

Protocol 1: Analysis of this compound in Food Matrices (e.g., Potato Chips, Coffee)

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for analyte extraction from complex food matrices.

1. Materials and Reagents

-

This compound analytical standard

-

¹³C₃-Glycidamide (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Formic acid

-

QuEChERS extraction tubes (50 mL)

-

Syringe filters (0.22 µm)

2. Sample Preparation

-

Homogenize the food sample (e.g., potato chips) to a fine powder.

-

Weigh 1 g of the homogenized sample into a 50 mL QuEChERS tube.

-

Spike the sample with a known amount of ¹³C₃-glycidamide internal standard solution.

-

Add 10 mL of water and vortex for 1 minute to hydrate the sample.

-

Add 10 mL of acetonitrile and shake vigorously for 10 minutes.

-

Add 4 g of MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer 1 mL of the upper acetonitrile layer to a new tube.

-

For increased sensitivity, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 200 µL of the initial mobile phase.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of this compound in Biological Matrices (Dried Blood Spots)

This protocol is based on a validated method for the analysis of acrylamide and this compound in dried blood spots (DBS).

1. Materials and Reagents

-

This compound analytical standard

-

¹³C₃-Glycidamide or other suitable internal standard (e.g., propanamide)

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Formic acid

-

Microcentrifuge tubes

2. Sample Preparation

-

Punch out a 3 mm disc from the dried blood spot sample and place it in a microcentrifuge tube.

-

Add the internal standard solution.

-

Add 500 µL of a methanol/water (1:1, v/v) solution.

-

Vortex for 30 seconds, sonicate for 5 minutes, and then centrifuge at 4,015 x g for 1 minute.

-

Transfer 400 µL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitute the dried residue with 100 µL of 0.2% formic acid in water/acetonitrile (60:40, v/v).

-

Vortex for 30 seconds and centrifuge at 737 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

Chromatographic Conditions

| Parameter | Setting |

|---|---|

| LC System | UPLC/UHPLC System |

| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.2% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution depending on matrix complexity. A starting condition could be 90% A, 10% B. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 650 L/h |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 88.1 | 44.0 | 16 | To be optimized |

| ¹³C₃-Glycidamide | 91.1 | 46.0 | 16 | To be optimized |

Quantitative Data and Method Performance

The following tables summarize representative quantitative data and method validation parameters from published studies.

Table 1: this compound Levels in Food and Biological Samples

| Matrix | Sample Type | This compound Concentration | Reference |

| Food | Potato Products | 0.3 - 1.5 µg/kg | |

| Biological | Dried Blood Spots (Smokers) | 1.006 - 3.58 µg/mL | |

| Biological | Dried Blood Spots (Non-smokers) | 0 - 0.91 µg/mL |

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Matrix | Value | Reference |

| Linearity (r²) | Dried Blood Spots | 0.9976 | |

| Lower Limit of Quantification (LLOQ) | Dried Blood Spots | 1 µg/mL | |

| Accuracy (% difference) | Dried Blood Spots (QC samples) | -14.44% to 12.63% | |

| Precision (%CV) | Dried Blood Spots (QC samples) | < 15% | |

| Recovery | Dried Blood Spots (QC samples) | 96.43% - 98.77% |

Workflow Diagram

Conclusion

The use of stable-isotope labeled internal standards, such as ¹³C₃-glycidamide, coupled with LC-MS/MS provides a highly specific, sensitive, and accurate method for the quantification of this compound in complex matrices like food and biological samples. The detailed protocols and methods presented in this application note offer a reliable framework for researchers and scientists to implement this technique for routine monitoring, exposure assessment, and toxicological studies. The robustness of the stable isotope dilution approach minimizes analytical variability, ensuring high-quality data for critical applications in food safety and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. LC/MS/MS method for the analysis of acrylamide and this compound hemoglobin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a stable isotope dilution assay for the quantitation of this compound and its application to foods and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Glycidamide-DNA Adducts from Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidamide (GA) is a reactive epoxide metabolite of acrylamide, a compound found in various industrial processes and formed in certain foods during high-temperature cooking. This compound is a genotoxic agent that can covalently bind to DNA, forming adducts that may lead to mutations and potentially initiate carcinogenesis. The detection and quantification of this compound-DNA adducts in tissue samples are crucial for toxicological studies, risk assessment, and in the development of therapeutic strategies.

The primary and most abundant this compound-DNA adduct is N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua), with N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade) also being formed, though typically at much lower levels. This document provides detailed protocols for the isolation of these adducts from tissue samples, their subsequent analysis, and a summary of reported quantitative data.

I. Experimental Workflow and Signaling

The overall experimental workflow for the isolation and analysis of this compound-DNA adducts involves several key stages, from sample collection to final quantification. The metabolic activation of acrylamide to this compound and its subsequent reaction with DNA is a critical initial step in the formation of these adducts.

Troubleshooting & Optimization

overcoming matrix effects in glycidamide LC-MS/MS analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of glycidamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In this compound LC-MS/MS analysis, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4] These effects are a significant concern, especially in complex matrices like food and biological fluids.[4]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: Two primary methods are used to assess matrix effects:

-

Post-column infusion: This qualitative method involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column and injecting a blank matrix extract. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.

-

Post-extraction spike: This quantitative method compares the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix extract after the extraction process. The percentage difference reveals the extent of ion suppression or enhancement.

Q3: What are the most effective strategies to minimize matrix effects?

A3: A multi-pronged approach is often the most effective:

-

Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than simpler methods like protein precipitation (PPT).

-

Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more selective column.

-

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization. However, this approach is only feasible if the analyte concentration is high enough to remain above the instrument's limit of detection after dilution.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A4: A SIL-IS for this compound (e.g., ¹³C₃-glycidamide) is highly recommended for accurate quantification. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects. This allows for reliable correction of signal suppression or enhancement, leading to more accurate and precise results. It is considered the gold standard for compensating for matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS/MS analysis.

| Issue | Potential Cause | Recommended Solution(s) |

| Poor Peak Shape (Tailing, Splitting) | Column contamination from matrix components. | - Implement a more rigorous sample cleanup procedure (e.g., SPE).- Use a guard column to protect the analytical column.- Flush the column according to the manufacturer's recommendations. |

| Injection of sample in a solvent stronger than the mobile phase. | - Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase. | |

| Inconsistent or Low Analyte Response | Significant ion suppression due to matrix effects. | - Evaluate and optimize the sample preparation method (see Experimental Protocols section).- Use a stable isotope-labeled internal standard to compensate for the variability.- Dilute the sample extract if sensitivity allows. |

| Suboptimal MS/MS parameters. | - Re-optimize MS/MS parameters (e.g., collision energy, cone voltage) for this compound and its internal standard. | |

| High Background Noise | Incomplete removal of matrix components. | - Incorporate additional cleanup steps in the sample preparation, such as different SPE sorbents or a combination of LLE and SPE.- Optimize the LC gradient to better separate the analyte from the background. |

| False Positives/Interferences | Co-eluting matrix components with similar mass transitions. | - Adjust the chromatographic method to improve separation.- Select more specific precursor and product ion transitions for this compound in the MS/MS method. |

Quantitative Data on Matrix Effect Reduction

The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects. While data specific to this compound is limited, the provided information for similar small polar molecules in various matrices offers valuable insights.

Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques for Pesticides in Food Matrices

| Sample Preparation Method | Matrix | Analyte Class | Matrix Effect (%) | Reference |

| QuEChERS | Peach, Apple, Melon, Cereals, Tomato, Strawberry | Various Pesticides | -5 to -22 (Ion Suppression) | |

| Modified QuEChERS with d-SPE cleanup | Dried Herbs | Various Pesticides | >20% reduction in matrix effects |

Table 2: Matrix Effects Observed in the Analysis of Acrylamide and Mycotoxins in Complex Food Matrices

| Sample Preparation Method | Matrix | Analyte | Matrix Effect (%) | Reference |

| Water Extraction with SPE Cleanup | Various Foods | Acrylamide | Ion Suppression Observed | |

| Various Extraction Methods | Spices | Mycotoxins | Up to -89 (Ion Suppression) |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Biological Fluids (Urine, Plasma)

This protocol is a general guideline and may require optimization for specific applications.

-

Sample Pre-treatment:

-

Thaw samples to room temperature.

-

Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitates.

-

To 1 mL of supernatant, add the stable isotope-labeled internal standard (e.g., ¹³C₃-glycidamide).

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Allow the sample to pass through the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the this compound and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

-

Collect the eluate in a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Protein Precipitation (PPT) for this compound in Plasma/Serum

This is a simpler but generally less effective method for matrix removal compared to SPE.

-

Sample Preparation:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add the stable isotope-labeled internal standard.

-

Vortex briefly.

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile to the sample.

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

-

Centrifugation:

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Visualizations

Caption: Sample preparation workflow for this compound analysis.

Caption: Troubleshooting decision tree for matrix effects.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of Glycidamide Metabolism and Toxicity: In Vitro vs. In Vivo Perspectives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo studies on the metabolism and toxicity of glycidamide, the reactive epoxide metabolite of acrylamide. By presenting experimental data, detailed methodologies, and visual representations of key processes, this document aims to facilitate a deeper understanding of the correlations and discrepancies between these two essential research paradigms.

Executive Summary

This compound (GA), formed from the cytochrome P450 2E1 (CYP2E1)-mediated oxidation of acrylamide (AA), is widely recognized as the ultimate genotoxic agent responsible for the carcinogenic effects of its parent compound.[1][2][3][4][5] While in vitro systems offer a controlled environment to investigate specific mechanisms of GA-induced toxicity, in vivo models provide a more holistic view, incorporating the complexities of metabolic activation, distribution, detoxification, and systemic responses. This guide synthesizes key findings from both approaches to offer a comprehensive overview for researchers in toxicology and drug development.

Metabolism: From Acrylamide to this compound and its Detoxification

The primary metabolic pathway of concern is the conversion of acrylamide to the more reactive this compound. This bioactivation is predominantly catalyzed by CYP2E1. Both acrylamide and this compound can be detoxified through conjugation with glutathione (GSH), a reaction facilitated by glutathione S-transferases (GSTs). Additionally, this compound can be hydrolyzed by epoxide hydrolase (EH).

Metabolic pathway of acrylamide and this compound.

Quantitative Comparison of this compound Metabolism

The following table summarizes key quantitative data on this compound metabolism from both in vitro and in vivo studies.

| Parameter | In Vitro Data | Experimental System | In Vivo Data | Experimental System |

| AA to GA Metabolism (Km) | 0.477 +/- 0.100 mM | Isolated rat hepatocytes | - | - |

| AA to GA Metabolism (Vmax) | 6.5 +/- 2.1 nmol/h/10^6 cells | Isolated rat hepatocytes | - | - |

| GA Detoxification (GSH Conjugation - Km) | 1.5 mM | Isolated rat hepatocytes | - | - |

| GA Detoxification (GSH Conjugation - Vmax) | 33 nmol/h/10^6 cells | Isolated rat hepatocytes | - | - |

| Area Under the Curve (AUC) of GA (from AA intake) | - | - | 49 nM·h / (µg AA/kg bw) | Humans (high intake) |

| Area Under the Curve (AUC) of GA (from AA intake) | - | - | 21 nM·h / (µg AA/kg bw) | Humans (medium intake) |

Data extracted from studies on isolated rat hepatocytes and human exposure.

Toxicity: Genotoxicity and DNA Adduct Formation

The primary mechanism of this compound-induced toxicity is its ability to form covalent adducts with DNA, leading to mutations and potential carcinogenicity. The major DNA adducts formed are N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and, to a lesser extent, N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade).

Comparative Genotoxicity Data

| Endpoint | In Vitro Finding | Experimental System | In Vivo Finding | Experimental System |

| DNA Adduct Formation | GA is more potent than AA in forming DNA adducts. | Mouse embryonic fibroblasts, human bronchial epithelial cells | GA treatment leads to higher DNA adduct levels than AA treatment. | Neonatal mice |

| N7-GA-Gua Levels | Dose-dependent increase with GA exposure. | V79 cells | ~2000 adducts/10^8 nucleotides in liver, lung, and kidney. | Adult mice (from AA) |

| N3-GA-Ade Levels | Detected at high GA concentrations (≥ 250µM). | V79 cells | ~20 adducts/10^8 nucleotides in liver, lung, and kidney. | Adult mice (from AA) |

| Mutagenicity | GA is more mutagenic than AA at any given dose. | Mouse embryonic fibroblasts | GA is more mutagenic than AA. | Neonatal mice |

| Cell Viability | GA decreases hepatocyte viability at 3 mM. | Isolated rat hepatocytes | - | - |

| Oocyte Toxicity | All oocytes degenerated with 25 or 250 µM GA. | In vitro cultured mouse oocytes | In vivo AA exposure impairs oocyte maturation. | Female BALB/c mice |

Discrepancies Between In Vitro and In Vivo Findings

A key difference between in vitro and in vivo studies lies in the metabolic capacity of the system. For instance, in vitro studies on denuded mouse oocytes showed no adverse effects from acrylamide, whereas in vivo exposure to acrylamide significantly impaired oocyte maturation. This suggests that the toxicity observed in vivo is dependent on the metabolic conversion of acrylamide to this compound by enzymes present in the whole organism but absent in the isolated oocytes.

Conceptual comparison of in vitro and in vivo studies.

Experimental Protocols

In Vitro DNA Adduct Formation and Mutagenicity Assay

A common in vitro approach to assess the genotoxicity of this compound involves the use of specific cell lines, such as Big Blue mouse embryonic fibroblasts, which contain a λ phage cII transgene for mutation analysis.

-

Cell Culture: Mouse embryonic fibroblasts are cultured to confluence.

-

Exposure: Cells are treated with varying concentrations of acrylamide or this compound for a defined period (e.g., 4 hours).

-

DNA Isolation: Genomic DNA is extracted from the treated cells.

-

DNA Adduct Analysis: DNA adducts are mapped using techniques like terminal transferase-dependent polymerase chain reaction (PCR). For quantification, liquid chromatography with tandem mass spectrometry (LC-MS/MS) and isotope dilution is employed.

-

Mutation Analysis: The cII transgene is recovered from the genomic DNA and packaged into bacteriophage particles. These are then used to infect E. coli, and the frequency of mutations is determined by plating on selective media. DNA sequencing is used to identify the specific types of mutations.

Experimental workflow for in vitro genotoxicity assessment.

In Vivo Tumorigenicity Bioassay in Neonatal Mice

The neonatal mouse model is particularly useful for assessing the carcinogenicity of chemicals, as these animals are sensitive to genotoxic carcinogens and have developing metabolic systems.

-

Animal Model: Neonatal B6C3F1 mice are used.

-

Dosing: Pups are administered acrylamide or this compound via intraperitoneal injection on postnatal days 1, 8, and 15.

-

Observation: The animals are monitored for signs of toxicity and tumor development over an extended period.

-

Necropsy and Histopathology: At the end of the study, a complete necropsy is performed. Tissues are collected, preserved, and examined histopathologically for the presence of tumors.

-

Molecular Analysis: Tumors can be further analyzed for mutations in key cancer-related genes, such as H-ras, to elucidate the mechanism of carcinogenesis.

Conclusion